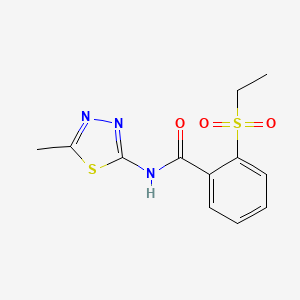![molecular formula C22H24O4 B11155839 (1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione](/img/structure/B11155839.png)
(1R)-3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane and chromene precursors, followed by a series of cyclization and spiro-annulation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the chromene or cyclohexane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted spiro compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated as potential treatments for various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological context and the derivatives of the compound being studied. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4’E)-2’,3’,9’,10’-tetrahydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one oxime
- (1R,4aR,9bR)-1-Hydroxy-2,3,6,7,8,9b-hexahydro-1H-cyclopenta[d]pyrano[2,3-b]pyran-9(4aH)-one
Uniqueness
What sets (1R)-3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione apart from similar compounds is its specific spiro structure and the presence of multiple functional groups
Properties
Molecular Formula |
C22H24O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5R)-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione |
InChI |
InChI=1S/C22H24O4/c1-12-5-4-8-22(10-12)11-18(23)17-9-16-14-6-3-7-15(14)21(24)25-19(16)13(2)20(17)26-22/h9,12H,3-8,10-11H2,1-2H3/t12?,22-/m1/s1 |
InChI Key |
FIAKOIHLLJSBOV-QUBVVNMWSA-N |
Isomeric SMILES |
CC1CCC[C@@]2(C1)CC(=O)C3=C(O2)C(=C4C(=C3)C5=C(CCC5)C(=O)O4)C |
Canonical SMILES |
CC1CCCC2(C1)CC(=O)C3=C(O2)C(=C4C(=C3)C5=C(CCC5)C(=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-bis[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155762.png)

![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11155774.png)
![2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11155788.png)
![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11155791.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B11155797.png)
![1-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11155802.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11155808.png)
![1-(phenylcarbonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11155813.png)
![Ethyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11155821.png)
![N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B11155835.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)
![6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11155844.png)
